A Technical Guide to the Chemical Properties and Applications of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate
A Technical Guide to the Chemical Properties and Applications of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate
Abstract: This document provides a comprehensive technical overview of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate, a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. The guide details its physicochemical properties, spectroscopic signature, reactivity profile, and proposes a logical synthetic pathway. Emphasis is placed on its application as a constrained scaffold for introducing the aminomethyl-cyclobutane motif in drug discovery programs. Safety and handling protocols based on analogous structures are also provided for researchers and drug development professionals.
Core Physicochemical Properties
tert-Butyl ((3-oxocyclobutyl)methyl)carbamate, also known by its systematic name 3-(Boc-aminomethyl)cyclobutanone, is a valuable synthetic intermediate.[1] Its structure incorporates a strained cyclobutanone ring and a tert-butoxycarbonyl (Boc) protected primary amine, making it a bifunctional reagent capable of undergoing selective chemical transformations at either the ketone or the protected amine.
Quantitative data for this specific molecule is not extensively published; therefore, properties are a combination of available data and scientifically inferred characteristics based on its functional groups and analogous compounds.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl ((3-oxocyclobutyl)methyl)carbamate | - |
| Synonyms | 3-(Boc-aminomethyl)cyclobutanone | [1] |
| CAS Number | 130369-09-4 | [1] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [2] |
| Appearance | Inferred: Off-white solid or colorless oil | [3][4] |
| Purity (Commercial) | ≥97.0% | [1] |
| Solubility | Inferred: Soluble in organic solvents (DCM, Chloroform, Alcohols); poorly soluble in water | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][6] |
Spectroscopic Signature Analysis
While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This analysis is critical for reaction monitoring and quality control during synthesis.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The tert-butyl group provides a highly sensitive probe in ¹H NMR spectroscopy, exhibiting a sharp and intense signal.[7]
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¹H NMR:
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~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
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~5.0 ppm (broad singlet, 1H): The N-H proton of the carbamate.
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~2.5-3.5 ppm (multiplets): Protons of the CH₂ linker and the cyclobutane ring, showing complex splitting patterns due to coupling.
-
-
¹³C NMR:
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~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
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~79.5 ppm: The quaternary carbon of the tert-butyl group.
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~156.0 ppm: The carbonyl carbon of the carbamate.
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~208-215 ppm: The carbonyl carbon of the cyclobutanone, shifted downfield.
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~40-50 ppm: Carbons of the CH₂ linker and the cyclobutane ring.
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2.2 Infrared (IR) Spectroscopy The IR spectrum is dominated by the characteristic stretching frequencies of its two carbonyl groups.
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~3350 cm⁻¹ (N-H stretch): Carbamate N-H bond.
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~2850-3000 cm⁻¹ (C-H stretch): Aliphatic C-H bonds.
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~1780 cm⁻¹ (C=O stretch): Ketone carbonyl. The frequency is elevated due to the ring strain of the cyclobutane ring, a key distinguishing feature.
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~1690 cm⁻¹ (C=O stretch): Carbamate carbonyl.
2.3 Mass Spectrometry (MS) Under typical Electron Impact (EI) or Electrospray Ionization (ESI) conditions, predictable fragmentation patterns would include:
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Loss of the Boc group: A neutral loss of isobutylene (56 Da) and CO₂ (44 Da).
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Loss of the tert-butyl group: A fragment corresponding to the loss of 57 Da.
Synthesis and Reactivity Profile
The compound's utility stems from the orthogonal reactivity of its ketone and protected amine functionalities. The Boc group is stable to a wide range of nucleophilic and reductive conditions, allowing for selective manipulation of the cyclobutanone ring.
3.1 Proposed Synthetic Pathway A plausible and efficient synthesis can be envisioned starting from commercially available 3-oxocyclobutane-1-carbonitrile. This pathway leverages well-established, high-yielding transformations.
Caption: Key reaction pathways available.
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Amine Deprotection: The Boc group is efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the primary amine salt. This unmasked amine can then be used in standard coupling reactions (e.g., amide bond formation, alkylation).
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Ketone Transformations: The cyclobutanone is susceptible to nucleophilic attack.
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Reduction: Reagents like sodium borohydride (NaBH₄) will reduce the ketone to the corresponding secondary alcohol.
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Olefinations: The Wittig reaction can be used to convert the carbonyl into an exocyclic double bond.
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Reductive Amination: This powerful reaction with another primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) forms a new C-N bond, providing access to complex diamine structures.
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Utility in Drug Discovery and Synthesis
This molecule is a quintessential "building block" for constructing more complex molecular architectures. Its value lies in the rigid, three-dimensional nature of the cyclobutane ring and the orthogonal handles it presents.
4.1 Role as a Constrained Scaffold The cyclobutane moiety serves as a bioisostere for other cyclic or acyclic fragments. Unlike flexible alkyl chains, the cyclobutane ring holds substituents in well-defined spatial orientations, which is critical for optimizing ligand-protein binding interactions. By introducing this scaffold, medicinal chemists can explore chemical space with greater conformational control.
4.2 Exemplar Experimental Protocol: Synthesis of a Secondary Amine Derivative This protocol demonstrates the use of the title compound in a reductive amination reaction, a cornerstone of library synthesis in drug discovery.
Objective: To synthesize N-benzyl-1-(3-((tert-butoxycarbonylamino)methyl)cyclobutyl)amine.
Materials:
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tert-Butyl ((3-oxocyclobutyl)methyl)carbamate (1.0 eq)
-
Benzylamine (1.1 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (0.1 M solution)
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Acetic Acid (catalytic amount)
Procedure:
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To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-Butyl ((3-oxocyclobutyl)methyl)carbamate (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
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Add benzylamine (1.1 eq) to the solution, followed by a catalytic drop of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and prevents runaway reduction. NaBH(OAc)₃ is chosen as it is mild enough not to reduce the carbamate and is effective under slightly acidic conditions.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product via silica gel column chromatography to yield the desired secondary amine. Self-Validation: The purified product's identity and purity should be confirmed by NMR and MS analysis, matching the expected spectroscopic signatures.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for tert-Butyl ((3-oxocyclobutyl)methyl)carbamate. The following information is extrapolated from safety data for structurally similar compounds containing carbamate and ketone functionalities. [2][8]
| Hazard Class | GHS Classification | Precautionary Statements |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338 |
| Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood. [9]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [3]* Avoid inhalation of dust or vapors and prevent contact with skin and eyes. * Handle in accordance with good industrial hygiene and safety practices. [3] Incompatible Materials:
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Strong oxidizing agents. [3]* Strong acids (will cleave the Boc group). [9]
References
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PubChem. tert-Butyl 3-oxocyclobutylcarbamate. National Center for Biotechnology Information. [Link]
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Amerigo Scientific. 3-(Boc-amino)cyclobutanone (95%). Amerigo Scientific. [Link]
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PubChem. tert-Butyl (3-oxocyclopentyl)carbamate. National Center for Biotechnology Information. [Link]
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Yang, J. W., Pan, S. C., & List, B. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]
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Alfa Aesar. Safety Data Sheet - tert-Butyl carbamate. Alfa Aesar. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
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LookChem. 3-(Boc-aminomethyl)cyclobutanone CAS NO.130369-09-4. LookChem. [Link]
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Pantoja-Uceda, D., et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Frontiers in Molecular Biosciences. [Link]
-
Wikipedia. Cyclobutanone. Wikipedia. [Link]
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